molecular formula C11H10N2O3 B1275493 N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide CAS No. 341953-72-8

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

Cat. No. B1275493
M. Wt: 218.21 g/mol
InChI Key: PUFRJEPXMFFFFK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide (NCA) is an organic compound that has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. NCA is a derivative of cyanoacetamide and contains a benzodioxole ring with a methyl group. It is a white, crystalline solid with a melting point of 126-127°C and a boiling point of 220-222°C. NCA has a wide range of applications due to its unique chemical structure and properties.

Scientific Research Applications

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An Analogue of Capsaicin

  • Application Summary : This compound is an analogue of capsaicin, a compound known for its pungent properties in hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
  • Methods of Application : The compound was studied using single-crystal X-ray study at 290 K .
  • Results : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms . The dihedral angle between the phenylring and the mean plane of the 1,3-benzodioxole fused-ring system is 84.65 (4) .

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

  • Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : The study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

  • Application Summary : This compound is a chemical with the formula C12H17NO2 . It has a similar structure to “N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide”, but with a butanamine group instead of a cyanoacetamide group .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results : The outcomes or results obtained from the use of this compound are not provided in the source .

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

  • Application Summary : This compound is used in pharmacological research, particularly in studies investigating the stimulus properties of 3,4-methylenedioxymethamphetamine (MDMA)-like compounds .
  • Methods of Application : The compound was administered to rats trained to discriminate saline from (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB] hydrochloride .
  • Results : The outcomes or results obtained from the use of this compound are not provided in the source .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFRJEPXMFFFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402133
Record name N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

CAS RN

341953-72-8
Record name N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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